(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 325693-95-6
VCID: VC6332212
InChI: InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+
SMILES: C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

CAS No.: 325693-95-6

Cat. No.: VC6332212

Molecular Formula: C17H18N2O3

Molecular Weight: 298.342

* For research use only. Not for human or veterinary use.

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide - 325693-95-6

Specification

CAS No. 325693-95-6
Molecular Formula C17H18N2O3
Molecular Weight 298.342
IUPAC Name (E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Standard InChI InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+
Standard InChI Key CQBWBQMDMUJNLR-BQYQJAHWSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide, reflects its key functional groups:

  • Furan moiety: A five-membered aromatic oxygen heterocycle at position 2.

  • Enamide linker: A trans-configured (E) α,β-unsaturated amide bridge.

  • Morpholine-substituted phenyl group: A para-substituted aromatic ring with a morpholine (tetrahydro-1,4-oxazine) group.

The SMILES string C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 and InChIKey CQBWBQMDMUJNLR-BQYQJAHWSA-N confirm the stereochemistry and connectivity. The E-configuration of the enamide linker is critical for maintaining planarity, which influences electronic properties and potential intermolecular interactions .

Synthesis and Preparation

Reaction Pathway

The synthesis typically involves a two-step process:

  • Acyl chloride formation: A furan-substituted acrylic acid derivative is converted to its acyl chloride using reagents like thionyl chloride.

  • Amide coupling: The acyl chloride reacts with 4-(morpholin-4-yl)aniline in the presence of a base (e.g., triethylamine) to form the enamide bond .

This method aligns with broader strategies for enamide synthesis, where nucleophilic amine attack on electrophilic acyl chlorides is favored under mild conditions .

Optimization Considerations

  • Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

  • Temperature control: Reactions are typically conducted at 0–25°C to minimize side products.

  • Purification: Column chromatography or recrystallization yields high-purity product .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₇H₁₈N₂O₃
Molecular weight298.342 g/mol
SolubilityNot publicly available
LogP (predicted)~2.1 (estimated via analogs)
Melting pointUndisclosed

Comparative Analysis with Analog
A structurally related compound, (2E)-3-(furan-2-yl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]prop-2-enamide (C₁₈H₂₀N₂O₄, MW 328.36 g/mol), demonstrates how methoxy substitution increases molecular weight and polarity .

Structural and Spectroscopic Insights

Key Functional Groups

  • Furan ring: Contributes π-electron density, potentially enhancing binding affinity in biological targets.

  • Morpholine group: Improves solubility via its amine and ether functionalities.

  • Enamide linker: Acts as a conjugated system, detectable via UV-Vis spectroscopy (λₘₐₓ ~250 nm) .

Predicted Reactivity

  • Electrophilic sites: The α,β-unsaturated amide is susceptible to Michael additions.

  • Nucleophilic sites: Morpholine’s tertiary amine may participate in alkylation or acylation reactions .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and stability: Empirical data are needed for formulation studies.

  • Biological activity: No published studies validate its efficacy against specific targets.

Synthetic Advancements

  • Catalytic asymmetric synthesis: To access enantiopure variants for chiral drug development.

  • Derivatization libraries: Explore substitutions on the furan or phenyl rings to optimize properties .

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